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Compound of Interest

Compound Name:
4-Phenyl-4-(1-

piperidinyl)cyclohexanol

Cat. No.: B162774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative

anesthetic phencyclidine (PCP). As a biologically active compound, PPC exists as cis and trans

stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides

a comprehensive overview of the fundamental properties, synthesis, and biological activities of

PPC, with a focus on experimental methodologies and data interpretation for research and

drug development applications.

Chemical and Physical Properties
The basic chemical and physical properties of 4-Phenyl-4-(1-piperidinyl)cyclohexanol are

summarized below. It is important to note that experimentally determined values for some

properties are not readily available in the literature; in such cases, computed values are

provided.
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Property Value Source

Chemical Formula C₁₇H₂₅NO PubChem[1][2]

Molar Mass 259.4 g/mol PubChem[1][2]

IUPAC Name
4-phenyl-4-(1-

piperidinyl)cyclohexan-1-ol
PubChem[1][2]

CAS Number 60756-83-4 PubChem[1][2]

Synonyms

PPC, 4-Phenyl-4-

piperidinocyclohexanol, 1-(1-

Phenyl-4-

hydroxycyclohexyl)piperidine

PubChem[1][2]

XLogP3 2.5 PubChem[1][2]

Hydrogen Bond Donor Count 1 PubChem[1][2]

Hydrogen Bond Acceptor

Count
2 PubChem[1][2]

Rotatable Bond Count 2 PubChem[1][2]

Synthesis and Isomer Separation
The synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol can be achieved through the

hydroxylation of phencyclidine or via synthetic routes utilized for analogous hydroxylated PCP

derivatives. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis
Objective: To synthesize 4-Phenyl-4-(1-piperidinyl)cyclohexanol from a suitable precursor.

Materials:

1-Phenylcyclohexene

Piperidine
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m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:

Epoxidation: Dissolve 1-phenylcyclohexene in dichloromethane. Add m-chloroperoxybenzoic

acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the

starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the

organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Nucleophilic Opening: Concentrate the organic layer under reduced pressure to obtain the

crude epoxide. Dissolve the crude epoxide in a suitable solvent and add piperidine. Heat the

reaction mixture to facilitate the nucleophilic opening of the epoxide ring.

Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform

an appropriate work-up. Purify the crude product by silica gel column chromatography to

yield 4-Phenyl-4-(1-piperidinyl)cyclohexanol as a mixture of cis and trans isomers.

Experimental Protocol: Isomer Separation by Thin Layer
Chromatography (TLC)
The separation of the cis and trans isomers of PPC is crucial for evaluating their individual

biological activities.[3]

Objective: To separate the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
using TLC.
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Materials:

Mixture of cis and trans PPC

Silica gel TLC plates (e.g., Silica Gel 60 F254)

Developing solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and

a polar solvent like ethyl acetate or methanol)

Visualizing agent (e.g., iodine vapor or a potassium permanganate stain)

TLC developing chamber

Procedure:

Spotting: Dissolve a small amount of the PPC isomer mixture in a suitable solvent (e.g.,

dichloromethane or methanol). Spot the solution onto the baseline of a silica gel TLC plate.

Development: Place the TLC plate in a developing chamber containing the chosen solvent

system. Allow the solvent front to ascend the plate until it is near the top.

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry.

Visualize the separated spots using a suitable method, such as exposure to iodine vapor or

dipping in a potassium permanganate solution. The two isomers should appear as distinct

spots with different Rf values.

Preparative TLC (Optional): For isolation of individual isomers, preparative TLC can be

performed using thicker silica gel plates and a larger amount of the mixture. After

development, the separated bands corresponding to each isomer can be scraped from the

plate and the compound extracted from the silica gel with a polar solvent.

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of

the cis and trans isomers of PPC.[3] While specific spectral data from the primary literature is

limited, the expected chemical shifts can be inferred based on the structure.
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Expected ¹H NMR Features:

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.

Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm).

The chemical shifts and coupling constants of the proton at C1 (bearing the hydroxyl group)

will be diagnostic for the cis and trans isomers due to different spatial orientations of the

hydroxyl group.

Piperidine Protons: Multiplets in the aliphatic region, typically between δ 2.0-3.0 ppm.

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration

and solvent.

Expected ¹³C NMR Features:

Aromatic Carbons: Signals in the range of δ 125-150 ppm.

Quaternary Carbon (C4): A signal around δ 70-80 ppm.

Carbinol Carbon (C1): A signal around δ 65-75 ppm, with the chemical shift differing between

the cis and trans isomers.

Cyclohexane and Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

PPC.

Expected MS Features:

Molecular Ion (M⁺): A peak at m/z 259, corresponding to the molecular weight of the

compound.

Fragmentation Pattern: The fragmentation of arylcyclohexylamines is complex. Common

fragmentation pathways may involve the loss of the piperidine ring, the phenyl group, or
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water from the molecular ion. The relative intensities of the fragment ions may differ between

the cis and trans isomers.

Pharmacological and Toxicological Properties
PPC, as a metabolite of PCP, exhibits significant biological activity.

Pharmacodynamics
The pharmacological effects of PPC are primarily attributed to its interaction with central

nervous system targets.

Table of Pharmacological Activities:
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Activity Isomer(s) Effect Reference

Locomotor Activity trans

Dose-dependent

increase in locomotor

activity and rearing in

mice.

[4]

Ataxia cis and trans

The trans isomer is

slightly more active

than the cis isomer in

producing ataxia in

the mouse rotarod

assay.

[3]

Seizure Activity cis and trans

Both isomers can

produce seizure

activity at doses

required to produce

maximal ataxia.

[3]

Dopamine Uptake

Inhibition
trans

Inhibits [³H]dopamine

uptake in rat striatal

synaptosomes to a

similar extent as PCP.

[3]

NMDA Receptor

Binding
trans

Inhibits [³H]TCP

binding to rat cortical

membranes with

much less activity

than PCP.

[3]

Toxicology
High doses of both cis and trans isomers of PPC have been shown to cause lethality in mice,

which is associated with seizure activity.[3]

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PPC
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Based on the known mechanisms of its parent compound, phencyclidine, and the observed

biological activities of PPC, a proposed signaling pathway is illustrated below. PPC likely

modulates both glutamatergic and dopaminergic neurotransmission.

4-Phenyl-4-(1-piperidinyl)cyclohexanol
(PPC)

NMDA ReceptorWeak Antagonist

Dopamine Transporter
(DAT)

Inhibitor

Decreased
Glutamatergic

Neurotransmission

Leads to

Increased
Synaptic

Dopamine

Leads to

Seizure
Activity

Contributes to

Increased
Locomotor

Activity

May contribute to

Click to download full resolution via product page

Proposed signaling pathway of 4-Phenyl-4-(1-piperidinyl)cyclohexanol.

Experimental Workflow: Biological Evaluation
A typical workflow for the biological evaluation of PPC and its isomers is depicted below.
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Synthesis & Purification

In Vitro Assays In Vivo Assays

Synthesis of PPC

Separation of cis/trans Isomers (TLC)

Structural Characterization (NMR, MS)

NMDA Receptor Binding Assay Dopamine Uptake Assay Rotarod Assay (Motor Coordination) Locomotor Activity Test Seizure Threshold Test Acute Toxicity (LD50)

Click to download full resolution via product page

Workflow for the biological evaluation of PPC isomers.

Experimental Protocols
Rotarod Assay for Motor Coordination in Mice
This protocol is adapted from standard procedures to assess the ataxic effects of PPC isomers.

Objective: To evaluate the effect of PPC isomers on motor coordination and balance in mice.

Materials:

Rotarod apparatus

Male ICR mice

PPC isomers (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)
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Vehicle control solution

Syringes for intraperitoneal (i.p.) injection

Procedure:

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the

experiment.

Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration

(e.g., 2 minutes) for 2-3 trials to establish a baseline performance.

Dosing: Administer the PPC isomer or vehicle control via i.p. injection.

Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes),

place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5

minutes).

Data Collection: Record the latency to fall from the rod for each mouse. A trial is typically

ended if the mouse falls off or remains on the rod for the maximum duration (e.g., 300

seconds).

Analysis: Compare the latency to fall for the PPC-treated groups with the vehicle control

group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion
4-Phenyl-4-(1-piperidinyl)cyclohexanol is a pharmacologically active metabolite of

phencyclidine with distinct properties for its cis and trans isomers. This guide has provided a

foundational understanding of its basic properties, synthesis, and biological effects, along with

detailed experimental considerations. Further research is warranted to fully elucidate the

specific molecular mechanisms and signaling pathways of each isomer, which will be critical for

understanding their potential roles in the overall pharmacology and toxicology of phencyclidine

and for the development of novel therapeutics targeting related pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

